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Compound of Interest

Compound Name: Fgfr4-IN-16

Cat. No.: B12378507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fgfr4-IN-16 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4

(FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers,

particularly hepatocellular carcinoma. This technical guide provides a comprehensive overview

of Fgfr4-IN-16, including its mechanism of action, key quantitative data, detailed experimental

protocols, and relevant signaling pathways. The information presented is intended to support

further research and drug development efforts targeting FGFR4.

Core Compound Information
Fgfr4-IN-16, also known as CY-15-2, is a small molecule designed to irreversibly bind to a

specific cysteine residue within the ATP-binding pocket of FGFR4. This covalent interaction

leads to sustained inhibition of the receptor's kinase activity.
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Property Value

CAS Number 1970120-44-5

Molecular Formula C₃₅H₃₀Cl₂N₆O₅

Molecular Weight 685.56 g/mol

Mechanism of Action Covalent, irreversible inhibitor of FGFR4

Target Residue Cysteine 552 (Cys552)

Quantitative Biological Data
The following tables summarize the key in vitro and cellular potency of Fgfr4-IN-16.

Table 1: In Vitro and Cellular Activity

Assay Type
Target/Cell
Line

Parameter Value Selectivity Reference

Cellular

Assay
Huh7 cells IC₅₀ 9 nM

>100-fold

selective over

FGFR1, 2,

and 3

[1]

Biochemical

Assay

Recombinant

FGFR4
IC₅₀ N/A N/A [1]

Note: Specific biochemical IC₅₀ values were not explicitly provided in the primary literature

reviewed. The cellular IC₅₀ for inhibition of pFGFR4 signaling provides a strong indication of the

compound's potency in a biological context.

Mechanism of Action and Signaling Pathway
Fgfr4-IN-16 exerts its inhibitory effect through a targeted covalent modification of Cys552 in the

hinge region of the FGFR4 kinase domain.[2] This cysteine residue is unique to FGFR4 among

the FGFR family members, providing a basis for the compound's selectivity.[3][4] The

acrylamide "warhead" of Fgfr4-IN-16 forms a permanent bond with the thiol group of Cys552,
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preventing ATP from binding and thereby blocking the receptor's autophosphorylation and

subsequent downstream signaling.

The FGFR4 signaling pathway plays a crucial role in cell proliferation, survival, and migration.

Its aberrant activation, often driven by the overexpression of its ligand FGF19, is a key

oncogenic driver in hepatocellular carcinoma and other cancers.[1] Inhibition of FGFR4 by

Fgfr4-IN-16 effectively shuts down these pro-tumorigenic signals.
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Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-16.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

Fgfr4-IN-16.

Synthesis of Fgfr4-IN-16
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The synthesis of Fgfr4-IN-16 is a multi-step process. A detailed protocol can be found in the

supporting information of the primary literature.[1] The general workflow is outlined below.

Starting Materials Coupling Reaction Boc Deprotection Acrylamide Formation Fgfr4-IN-16
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Caption: General Synthesis Workflow for Fgfr4-IN-16.

In Vitro Biochemical Kinase Assay (Omnia® Kinase
Assay)
This assay measures the ability of Fgfr4-IN-16 to inhibit the kinase activity of recombinant

FGFR4.

Materials:

Recombinant human FGFR4 kinase domain

Omnia® Kinase Assay Kit (Thermo Fisher Scientific)

ATP

Fgfr4-IN-16 (dissolved in DMSO)

Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM

DTT)[5]

384-well plate

Fluorescence plate reader

Procedure:

Prepare a serial dilution of Fgfr4-IN-16 in assay buffer.

In a 384-well plate, add the recombinant FGFR4 enzyme to each well.
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Add the diluted Fgfr4-IN-16 or DMSO (vehicle control) to the wells.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for

covalent bond formation.

Initiate the kinase reaction by adding the Omnia® peptide substrate and ATP solution to each

well.

Immediately begin monitoring the fluorescence signal in a plate reader at appropriate

excitation and emission wavelengths.

Calculate the rate of substrate phosphorylation for each inhibitor concentration.

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the

inhibitor concentration.
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Caption: Workflow for the In Vitro Biochemical Kinase Assay.

Cellular FGFR4 Phosphorylation Assay
This assay assesses the ability of Fgfr4-IN-16 to inhibit the phosphorylation of FGFR4 in a

cellular context.

Materials:
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Huh7 (or other suitable FGF19/FGFR4-dependent) cells

Cell culture medium and supplements

Fgfr4-IN-16 (dissolved in DMSO)

Lysis buffer

Antibodies: anti-phospho-FGFR4 (pFGFR4), anti-total-FGFR4, and a loading control (e.g.,

anti-GAPDH)

Western blotting reagents and equipment

Procedure:

Seed Huh7 cells in multi-well plates and allow them to adhere overnight.

Treat the cells with a serial dilution of Fgfr4-IN-16 or DMSO (vehicle control) for a specified

time (e.g., 2-4 hours).

Lyse the cells and collect the protein lysates.

Determine the protein concentration of each lysate.

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

Probe the membrane with primary antibodies against pFGFR4, total FGFR4, and the loading

control.

Incubate with appropriate secondary antibodies.

Visualize the protein bands using a chemiluminescence detection system.

Quantify the band intensities to determine the level of pFGFR4 relative to total FGFR4 and

the loading control.

Calculate the IC₅₀ value by plotting the percent inhibition of pFGFR4 against the logarithm of

the inhibitor concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12378507?utm_src=pdf-body
https://www.benchchem.com/product/b12378507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture & Treatment

Western Blot Analysis

Data Analysis

Seed Huh7 Cells

Treat with Fgfr4-IN-16
or DMSO

Cell Lysis

SDS-PAGE & Transfer

Antibody Incubation
(pFGFR4, total FGFR4)

Chemiluminescence
Detection

Band Intensity
Quantification

Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the Cellular FGFR4 Phosphorylation Assay.
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Conclusion
Fgfr4-IN-16 is a valuable research tool for investigating the biological roles of FGFR4 and for

the preclinical evaluation of FGFR4-targeted cancer therapies. Its high potency, selectivity, and

covalent mechanism of action make it a superior probe compared to non-covalent or less

selective inhibitors. The data and protocols presented in this guide are intended to facilitate its

use in the scientific community and to accelerate the development of novel treatments for

cancers driven by aberrant FGFR4 signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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